molecular formula C6H8F3NO B8591023 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one

4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one

Cat. No. B8591023
M. Wt: 167.13 g/mol
InChI Key: NWIBKRSLWFKLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067930B2

Procedure details

To a solution of 4-(2,2,2-trifluoroethyl)pyrrolidin-2-one a1-10 (4.0 g, 23.9 mmol, 1 eq) in freshly distilled THF, LiAlH4 (2.27 g, 60 mmol, 2.5 eq) is added carefully at 0° C. After completion of the addition, the mixture is heated at reflux for 1.5 h in a flask equipped with a condenser cooled at −10° C. The reaction mixture is then carefully quenched with water at 0° C. and filtered on a pad of celite/MgSO4. The filtrate is concentrated under reduced pressure at room temperature to afford 2.82 g of 3-(2,2,2-trifluoroethyl)pyrrolidine a1-11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[CH2:3][CH:4]1[CH2:8][NH:7][C:6](=O)[CH2:5]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[F:1][C:2]([F:11])([F:10])[CH2:3][CH:4]1[CH2:5][CH2:6][NH:7][CH2:8]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC1CC(NC1)=O)(F)F
Step Two
Name
Quantity
2.27 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h in a flask
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then carefully quenched with water at 0° C.
FILTRATION
Type
FILTRATION
Details
filtered on a pad of celite/MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure at room temperature

Outcomes

Product
Name
Type
product
Smiles
FC(CC1CNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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